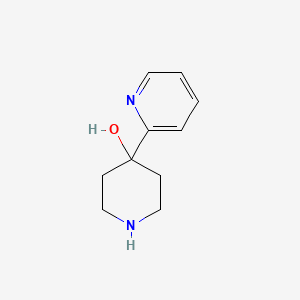

4-(2-Pyridinyl)-4-piperidinol

説明

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and cyclization processes. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile is described, which yields substituted pyrazolopyrans . Another paper reports a three-step synthesis of a pyrazolyl piperidine, a key intermediate in the synthesis of Crizotinib, involving nucleophilic aromatic substitution, hydrogenation, and iodination . Additionally, a one-pot, three-component synthesis method is communicated for the creation of a chromenopyrimidinone derivative using 4-hydroxy-coumarin, 4-piperidinobenzaldehyde, and thiourea .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray single crystal diffraction . The crystal structures of copper(II) complexes based on a chelating pyrazolylpyrimidine ligand have been studied, revealing non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) .

Chemical Reactions Analysis

The papers describe various chemical reactions involving pyridine and piperidine derivatives. For example, piperidine-mediated [3 + 3] cyclization is used to synthesize chromenopyridine derivatives . The reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a rhodium catalyst leads to a novel carbonylation at a C-H bond in the piperazine ring . The influence of substituents on the reactivity of these substrates is also discussed.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups affects the reactivity of the substrates in carbonylation reactions . The computational studies of a synthesized chromenopyrimidinone indicate suitable physicochemical properties, drug-likeliness features, and good oral bioavailability . The efficiency of polymer-bound pyridines in catalytic reactions is compared with standard catalysts, and factors such as polymer type, spacer, loading, and temperature are considered .

科学的研究の応用

1. Synthesis of Unsymmetrical Urea

- Application Summary : This compound is used in the synthesis of unsymmetrical ureas from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement .

- Methods of Application : The process involves the in situ formation of aryl- or pyridyl isocyanates, which upon further reaction with aminopyridines form urea derivatives .

- Results : The method avoids direct use of isocyanates or eliminates the use of toxic phosgene for the in situ generation of isocyanates .

2. Protonation Studies

- Application Summary : The compound is used in experimental and computational studies to determine the protonation sites in the thermolabile protecting group (TPG) containing a 2-pyridynyl moiety within its structure .

- Methods of Application : The study involved 1D and 2D NMR investigations as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics .

- Results : The investigations showed that the protonation mainly occurs on the N1 atom .

3. Synthesis of Functionalized Pyridines and Pyrimidines

- Application Summary : An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

- Methods of Application : In this multicomponent synthetic route, Lewis acids play an important role .

- Results : The method provides a new way to synthesize functionalized pyridines and pyrimidines .

4. Synthesis of Pyridinium Salts

- Application Summary : Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . “4-(2-Pyridinyl)-4-piperidinol” can be used in the synthesis of these salts .

- Methods of Application : The review highlights the synthetic routes and reactivity of pyridinium salts .

- Results : Pyridinium salts have played an intriguing role in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

4. Synthesis of Pyridinium Salts

- Application Summary : Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . “4-(2-Pyridinyl)-4-piperidinol” can be used in the synthesis of these salts .

- Methods of Application : The review highlights the synthetic routes and reactivity of pyridinium salts .

- Results : Pyridinium salts have played an intriguing role in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

5. Acid-Controlled Multicomponent Selective Synthesis

- Application Summary : An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

- Methods of Application : In this multicomponent synthetic route, Lewis acids play an important role .

- Results : The method provides a new way to synthesize functionalized pyridines and pyrimidines .

6. Design of Thermolytic Devices

- Application Summary : Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices .

- Methods of Application : The study involved 1D and 2D NMR investigations as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics .

- Results : The investigations showed that the protonation mainly occurs on the N1 atom . Such protonation seems to be a major inhibitory factor in the thermal removal of 2-pyridynyl TPG by the “chemical switch” approach and decreases the aromaticity of the pyridine ring .

Safety And Hazards

将来の方向性

The potential applications and future directions for research on “4-(2-Pyridinyl)-4-piperidinol” would depend on its physical and chemical properties, as well as any biological activity it might exhibit. Given the prevalence of pyridine and piperidine rings in pharmaceuticals and other biologically active compounds, it’s possible that this compound could have interesting biological properties .

特性

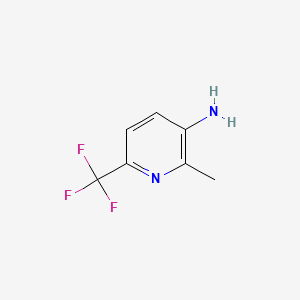

IUPAC Name |

4-pyridin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9/h1-3,6,11,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJRWALNQXWLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964693 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Pyridinyl)-4-piperidinol | |

CAS RN |

50461-56-8 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)